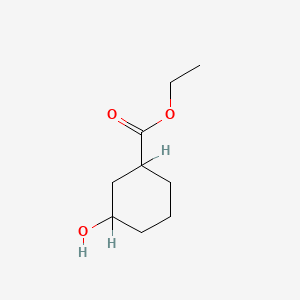
3-溴-N-(4-吡啶-4-基甲基苯基)-丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide, also known as 4-pyridin-4-ylmethyl-3-bromophenylpropionamide, is a chemical compound that has been studied extensively for its potential applications in the field of scientific research. This compound is an analog of the widely used compound 3-bromo-4-hydroxycinnamic acid and has been found to have similar properties, making it a promising candidate for further research.
科学研究应用
合成和化学应用
- 铜介导的氧化合成:该化合物在铜介导的氧化合成中得到应用,特别是在3-溴-咪唑并[1,2-a]吡啶的形成中。由周晓强等人开发的这一过程对各种官能团的耐受性和温和条件要求(Zhou et al., 2016)具有重要意义。
生物共轭物制备
- 新型生物共轭物合成: G. Gasser等人报道了从3-溴-N,N-双(吡啶-2-基甲基)丙酰胺合成新型叠氮衍生物用于生物共轭物制备。这包括其在CuI催化的环加成中的应用,对肽核酸(PNA)单体的生物共轭(Gasser et al., 2011)具有重要意义。
药物研究
- 新型抗肿瘤酪氨酸激酶抑制剂代谢:艾申·龚等人研究了酪氨酸激酶抑制剂氟马替尼的代谢。该研究显示了3-溴-N-(4-吡啶-4-基甲基苯基)-丙酰胺衍生物在理解新型抗肿瘤药物代谢中的重要性(Gong et al., 2010)。
分子相互作用研究
- 分子相互作用分析:夏文金等人探索了3-氨基甲基吡啶衍生物与过氧钒(V)配合物的相互作用,包括3-溴-N-(4-吡啶-4-基甲基苯基)-丙酰胺在其中的作用,以了解取代效应和反应平衡。这突显了其在研究分子相互作用中的作用(Xia et al., 2017)。
属性
IUPAC Name |
3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c16-8-5-15(19)18-14-3-1-12(2-4-14)11-13-6-9-17-10-7-13/h1-4,6-7,9-10H,5,8,11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVXTGSVWABGFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














